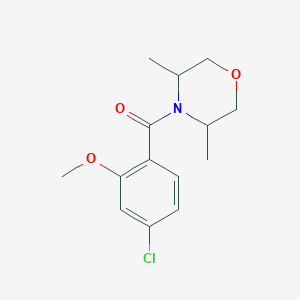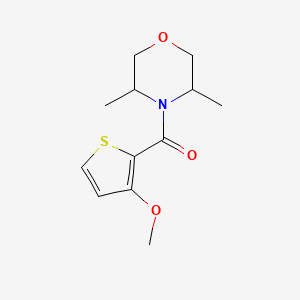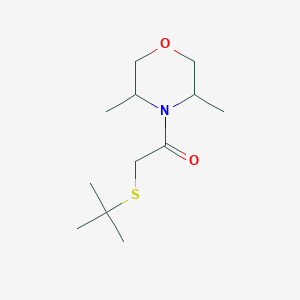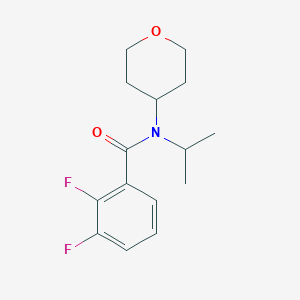
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM is a synthetic compound that has a unique chemical structure that makes it a promising candidate for various biological and medicinal applications.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to inhibit the activity of pro-inflammatory cytokines and reduce the production of reactive oxygen species. It has also been shown to inhibit the growth of cancer cells and reduce fibrosis in various tissues.
Biochemical and Physiological Effects:
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, oxidative stress, and fibrosis in various tissues. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has also been shown to improve cognitive function and protect against neurodegeneration. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have anti-tumor effects and may be useful in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biological and medicinal applications. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of using (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone research that could have significant implications for various scientific fields. One potential direction is the development of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone-based drug delivery systems for targeted drug delivery. Another potential direction is the investigation of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone's effects on various signaling pathways and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone and its potential therapeutic applications.
Conclusion:
In conclusion, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone is a promising chemical compound that has shown potential therapeutic applications in various scientific research fields. Its unique chemical structure and low toxicity make it a promising candidate for further investigation. While there is still much to learn about (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone's mechanism of action and potential applications, it is clear that this chemical compound has significant potential for various biomedical and pharmaceutical applications.
Synthesis Methods
The synthesis of (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chloro-2-methoxybenzaldehyde with 3,5-dimethylmorpholine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the synthesis process is typically around 70-80%.
Scientific Research Applications
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-fibrotic properties. (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, (4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone has been studied for its potential use as a drug delivery system due to its unique chemical structure.
properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-9-7-19-8-10(2)16(9)14(17)12-5-4-11(15)6-13(12)18-3/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMJMNQKWKNAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methoxyphenyl)-(3,5-dimethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)



![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)




